molecular formula C13H22Cl2N4O B13252326 N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride

Cat. No.: B13252326
M. Wt: 321.2 g/mol
InChI Key: WPCFELCUPOILKH-UHFFFAOYSA-N
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Description

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an azepane ring and a pyrimidine moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride typically involves the following steps:

    Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide
  • N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide hydrochloride

Uniqueness

N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride is unique due to its specific combination of the azepane and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H22Cl2N4O

Molecular Weight

321.2 g/mol

IUPAC Name

N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C13H20N4O.2ClH/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13;;/h7-8,10,13-14H,2-6,9H2,1H3;2*1H

InChI Key

WPCFELCUPOILKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CN=CN=C1)C2CCCNCC2.Cl.Cl

Origin of Product

United States

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